molecular formula C14H22ClNO2 B1424537 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220037-03-5

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1424537
CAS No.: 1220037-03-5
M. Wt: 271.78 g/mol
InChI Key: YJGZPHRMLBDSNG-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H22ClNO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 2-methoxyphenol with 2-(3-piperidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether
  • 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether

Uniqueness

2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methoxy group and the piperidine ring provides a distinct chemical environment that can affect its interaction with biological targets and its chemical behavior in various reactions .

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-6-2-3-7-14(13)17-10-8-12-5-4-9-15-11-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGZPHRMLBDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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